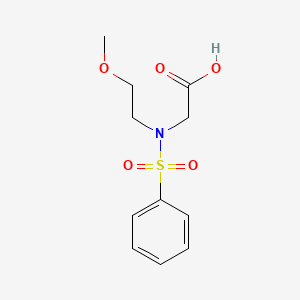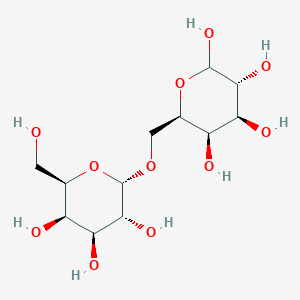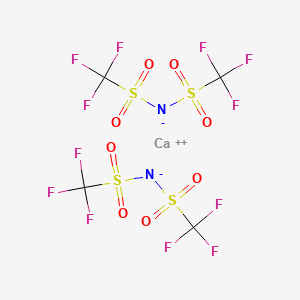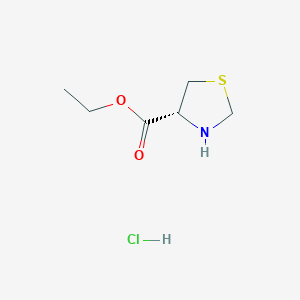
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
概要
説明
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula CF₄KNO₄S₂ and a molecular weight of 269.24 g/mol . This compound is known for its high purity and is used in various scientific and industrial applications due to its unique chemical properties .
作用機序
Target of Action
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide primarily targets the process of radical polymerization . It acts as a Lewis acid, enhancing the low-temperature radical polymerization of N, N-dimethylacrylamide .
Mode of Action
The compound interacts with its targets by acting as a Lewis acid . This interaction enhances the low-temperature radical polymerization of N, N-dimethylacrylamide, leading to the synthesis of poly (N, N-dimethylacrylamide) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the radical polymerization of N, N-dimethylacrylamide . The downstream effect of this interaction is the synthesis of poly (N, N-dimethylacrylamide), a polymer with potential applications in various fields .
Pharmacokinetics
Its impact on bioavailability is inferred from its role as a lewis acid in enhancing the low-temperature radical polymerization .
Result of Action
The molecular and cellular effects of this compound’s action result in the synthesis of poly (N, N-dimethylacrylamide) . This polymer has potential applications in various fields, demonstrating the compound’s significant impact at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to enhance low-temperature radical polymerization suggests that temperature is a key environmental factor influencing its action .
生化学分析
Biochemical Properties
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions, particularly as a Lewis acid. It enhances the low-temperature radical polymerization of N,N-dimethylacrylamide to synthesize poly(N,N-dimethylacrylamide) . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable complexes and promoting specific biochemical reactions. The nature of these interactions often involves coordination with oxygen atoms, leading to the stabilization of reaction intermediates and the enhancement of reaction rates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its chemical and thermal stability, which allows it to maintain its activity over extended periods . Prolonged exposure to certain conditions may lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, with minimal degradation observed under controlled conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance specific biochemical pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response, beyond which toxicity may occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. Additionally, this compound can affect the balance of redox reactions, contributing to the regulation of cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial metabolism and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of potassium fluoride with fluorosulfonyl chloride and trifluoromethanesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the product meets industrial standards .
化学反応の分析
Types of Reactions
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluorosulfonyl or trifluoromethanesulfonyl groups are replaced by other nucleophiles.
Neutralization: It can react with acids to form neutral salts.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tertiary amines, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imides, while neutralization reactions produce neutral salts .
科学的研究の応用
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
類似化合物との比較
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is often compared with other similar compounds, such as:
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and electrochemical applications.
(Chlorosulfonyl)(trifluoromethanesulfonyl)imide: Used as a versatile building block in organic synthesis.
Potassium bis(fluorosulfonyl)imide: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorosulfonyl and trifluoromethanesulfonyl groups, which impart distinct chemical properties and reactivity .
特性
IUPAC Name |
potassium;fluorosulfonyl(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4NO4S2.K/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBHGOLFXVHBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4KNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860653-59-4 | |
| Record name | Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)









![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)


